molecular formula C8H9N3 B13820048 Cyanamide,(3-aminophenyl)methyl-

Cyanamide,(3-aminophenyl)methyl-

Cat. No.: B13820048
M. Wt: 147.18 g/mol
InChI Key: ZVAYQOGJOFBGSS-UHFFFAOYSA-N
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Description

Cyanamide,(3-aminophenyl)methyl- is an organic compound characterized by the presence of a cyanamide group attached to a 3-aminophenyl moiety. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity. Cyanamides have a rich chemical history and are known for their diverse applications in synthetic chemistry, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyanamide,(3-aminophenyl)methyl- typically involves the aminoalkylation of aryl thiourea. This process is base-mediated and involves the use of halides. The reaction is convenient, eco-friendly, and yields high amounts of the desired product . Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions .

Industrial Production Methods

Industrial production of cyanamides often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyanamide,(3-aminophenyl)methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and various substituted cyanamides .

Mechanism of Action

The mechanism of action of Cyanamide,(3-aminophenyl)methyl- involves its ability to act as both a nucleophile and an electrophile due to its NCN connectivity. This duality allows it to participate in a wide range of chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

(3-aminophenyl)-methylcyanamide

InChI

InChI=1S/C8H9N3/c1-11(6-9)8-4-2-3-7(10)5-8/h2-5H,10H2,1H3

InChI Key

ZVAYQOGJOFBGSS-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=CC=CC(=C1)N

Origin of Product

United States

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